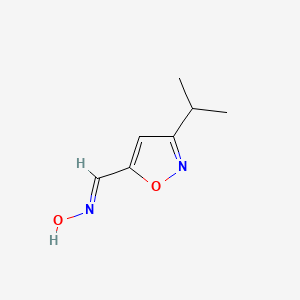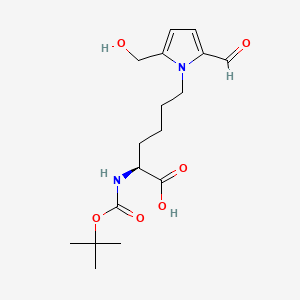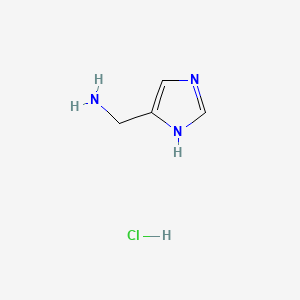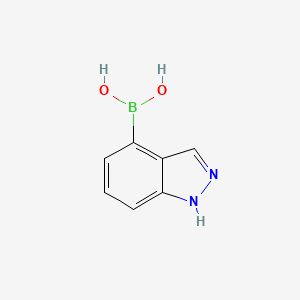
(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid is a chemical compound with the molecular formula C7H7BBrClO3. It has an average mass of 265.297 Da and a monoisotopic mass of 263.936005 Da .
Molecular Structure Analysis
The InChI code for (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid is 1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid is a solid at room temperature. It has a molecular weight of 265.3 and is stored in a refrigerator .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
“(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
This compound can be used in the preparation of functionally selective allosteric modulators of GABAA receptors . These modulators can have potential applications in the treatment of neurological disorders.
Preparation of Inhibitors of the Checkpoint Kinase Wee1
“(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid” can also be used in the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a protein that plays a key role in cell cycle regulation, and inhibitors of Wee1 are being investigated for their potential as cancer therapeutics.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally known to be highly valuable building blocks in organic synthesis .
Mode of Action
(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid, like other boronic acids and their esters, is known to participate in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the kinetics of boronic esters are known to be dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .
Result of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid can be influenced by environmental factors. Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Propiedades
IUPAC Name |
(2-bromo-6-chloro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEJEHWBRGQIAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657311 |
Source


|
| Record name | (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-90-7 |
Source


|
| Record name | B-(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)



![D-[5-13C]RIBOSE](/img/no-structure.png)


![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)
